N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with an ethanesulfonyl group and at the 6-position with an acetamide moiety linked to a 2-methylphenoxy group. Its molecular formula is CₙHₘN₂O₄S (exact formula depends on substituents), and it is part of a broader class of tetrahydroquinoline derivatives explored for therapeutic applications, including enzyme inhibition and receptor antagonism .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-12-6-8-16-13-17(10-11-18(16)22)21-20(23)14-26-19-9-5-4-7-15(19)2/h4-5,7,9-11,13H,3,6,8,12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVJGZFBWKZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lewis Acid-Catalyzed Intramolecular Diels-Alder (iDA) Reaction
The iDA reaction enables the formation of the tetrahydroquinoline ring system through cyclization. In a representative procedure, aniline derivatives react with aldehydes (e.g., propionaldehyde or pentanal) in acetonitrile under BiCl₃ catalysis (10 mol%) to generate 1,2,3,4-tetrahydroquinoline intermediates. For instance, N-(2-ethyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide was synthesized with a 78% yield by stirring the reaction mixture at room temperature for 4 hours, followed by Na₂CO₃ quenching and solvent evaporation. This method offers regioselectivity for substituents at the 2- and 4-positions, which can be tailored for downstream functionalization.
Catalytic Hydrogenation of Quinoline Derivatives
An alternative approach involves the hydrogenation of quinoline precursors. For example, quinoline-3-carboxaldehyde undergoes sodium borohydride reduction in ethanol to yield 3-quinolylmethanol, which is subsequently treated with thionyl chloride to form 3-chloromethylquinoline hydrochloride. Catalytic hydrogenation under H₂ atmosphere reduces the aromatic quinoline ring to the tetrahydroquinoline structure, providing a versatile route for introducing substituents at specific positions. This method is particularly advantageous for scalability and functional group compatibility.
Introduction of the Ethanesulfonyl Group
Sulfonation at the 1-position of the tetrahydroquinoline core is critical for achieving the target compound’s structural identity. The ethanesulfonyl moiety is typically introduced via sulfonylation reactions using ethanesulfonyl chloride or analogous reagents.
Sulfonation Using Ethanesulfonyl Chloride
In a protocol adapted from sulfonamide synthesis, the tetrahydroquinoline amine reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine. For instance, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide was synthesized by treating the tetrahydroquinoline intermediate with ethanesulfonyl chloride in dichloromethane, followed by purification via column chromatography. The reaction proceeds at room temperature, achieving moderate to high yields (65–80%) depending on the substitution pattern.
Oxidative Sulfonation Pathways
Alternative methods involve oxidative sulfonation, where thioether intermediates are oxidized to sulfones. For example, 3-acetylthiomethylquinoline, prepared from 3-chloromethylquinoline hydrochloride and potassium thioacetate, is oxidized using hydrogen peroxide or mCPBA to yield the corresponding sulfone. While this approach adds complexity, it ensures precise control over sulfone positioning, particularly in sterically hindered environments.
Attachment of the 2-(2-Methylphenoxy)Acetamide Moiety
The final step involves coupling the 2-(2-methylphenoxy)acetamide group to the 6-position of the sulfonylated tetrahydroquinoline. This is achieved through nucleophilic substitution or amide-bond-forming reactions.
Nucleophilic Substitution with 2-Methylphenol
A method adapted from benzamide synthesis involves reacting 2-chloro-N-(1-ethanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide with 2-methylphenol in acetone under basic conditions (K₂CO₃) with catalytic KI. The reaction mixture is stirred for 10–12 hours at room temperature, after which the product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography. This method yields the target acetamide derivative with >70% efficiency.
Carbodiimide-Mediated Amide Coupling
Alternatively, the carboxylic acid derivative of 2-(2-methylphenoxy)acetic acid is activated using EDCl/HOBt and coupled to the tetrahydroquinoline amine. This method, though less commonly reported, ensures high regioselectivity and minimizes side reactions, particularly when steric hindrance is a concern.
Reaction Optimization and Challenges
Yield and Selectivity Considerations
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iDA Reaction : BiCl₃ catalysis provides superior regioselectivity compared to traditional Brønsted acids, but prolonged reaction times (>6 hours) may lead to byproduct formation.
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Sulfonation : Excess ethanesulfonyl chloride (1.5 equivalents) improves conversion rates but necessitates careful quenching to avoid over-sulfonation.
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Acetamide Coupling : KI catalysis enhances nucleophilic substitution kinetics, though elevated temperatures (>50°C) risk phenol oxidation.
Purification and Characterization
Final purification typically involves silica gel chromatography using hexane/ethyl acetate gradients. Characterization by ¹H NMR and IR spectroscopy confirms structural integrity:
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¹H NMR : Key signals include δ 8.31 (s, 1H, C=O), 7.12–7.09 (m, 1H, aromatic), and 1.21 (d, 3H, CH₃).
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IR : Stretches at 1676 cm⁻¹ (C=O) and 1315 cm⁻¹ (S=O) validate the acetamide and sulfonyl groups.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| iDA + Sulfonation | BiCl₃, CH₃CN, rt, 4 h | 65–78% | Regioselective, minimal side products | Limited to specific aldehydes |
| Hydrogenation + Sulfonyl | H₂, Pd/C, EtOH, 12 h | 70–85% | Scalable, functional group tolerance | High-pressure equipment required |
| Nucleophilic Substitution | K₂CO₃, KI, acetone, rt | 70–75% | Simple setup, cost-effective | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to cleavage of the tetrahydroquinoline ring.
Reduction: : It can be reduced using reducing agents like lithium aluminum hydride, often targeting the carbonyl groups.
Substitution: : The ethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine, pyridine) under mild to moderate conditions to achieve the desired transformations.
Major Products: Major products formed from these reactions depend on the specific conditions employed. For instance, oxidation can lead to quinoline derivatives, while reduction might yield alcohols or amines. Substitution reactions can introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide exhibit significant anticancer properties. The sulfonamide functionality is often associated with inhibition of certain cancer cell lines. For instance:
| Compound | Activity | Reference |
|---|---|---|
| G505-0406 | Inhibits proliferation in breast cancer cells | |
| Similar sulfonamides | Induce apoptosis in leukemia cells |
Antimicrobial Properties
The sulfonamide group is also linked to antimicrobial activity. Studies have shown that related compounds can effectively target bacterial infections by inhibiting folate synthesis pathways.
Neuroprotective Effects
Some derivatives of tetrahydroquinoline are being investigated for neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound or its analogs:
- A study published in Journal of Medicinal Chemistry highlighted the anticancer activity of similar tetrahydroquinoline derivatives against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
- Another research article focused on the antimicrobial properties of sulfonamide derivatives, showing that modifications to the phenoxy group significantly enhanced activity against resistant bacterial strains .
Mechanism of Action
Effects and Targets: The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide involves binding to specific molecular targets such as enzymes or receptors. Its effects are mediated through pathways that modulate biochemical processes, which could include inhibition or activation of enzyme activity, receptor binding, or altering gene expression.
Molecular Pathways: Detailed studies reveal that this compound interacts with multiple pathways, potentially leading to varied biological effects. The exact pathways depend on the specific context of its use, whether in cellular assays, animal models, or therapeutic applications.
Comparison with Similar Compounds
Structural Variations and Implications
- The 4-methoxybenzenesulfonyl group in introduces steric hindrance and electron-donating effects, which may influence receptor binding.
- Chlorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic properties, affecting binding affinity .
Positional Isomerism :
Physicochemical Properties
Lipophilicity (logP) :
Hydrogen Bonding :
- Acetamide and sulfonyl groups contribute to hydrogen bond acceptor capacity (polar surface area ~61–70 Ų), critical for target engagement .
Q & A
Q. What are the critical steps in synthesizing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
Sulfonylation : Introducing the ethanesulfonyl group via reaction with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions.
Acetamide Coupling : Reacting the intermediate with 2-(2-methylphenoxy)acetic acid using coupling agents like EDCI/HOBt in anhydrous dichloromethane.
Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters such as solvent polarity (e.g., DMF for solubility) and temperature (reflux for faster kinetics). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : and NMR to verify proton environments (e.g., aromatic protons in the tetrahydroquinoline ring at δ 6.8–7.2 ppm) and carbon backbone.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ≈ 440.5).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, though this requires high-purity crystals .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., proteases or kinases) with IC determination.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM.
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How does the ethanesulfonyl group influence the compound’s pharmacokinetic profile compared to benzenesulfonyl analogs?
- Methodological Answer : Conduct comparative studies using:
- LogP Measurements : Shake-flask method or HPLC-derived logP to assess lipophilicity.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration.
The ethanesulfonyl group typically reduces logP by ~0.5 units versus benzenesulfonyl, enhancing aqueous solubility but potentially decreasing membrane permeability .
Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Methodological Answer : Systematically evaluate:
Bioavailability : Perform pharmacokinetic studies (IV/oral administration) to calculate AUC and half-life.
Metabolite Profiling : Identify active/inactive metabolites using LC-MS/MS.
Target Engagement : Use techniques like thermal shift assays or cellular thermal shift assays (CETSA) to confirm target binding in vivo.
Adjust formulation (e.g., PEGylation for solubility) or modify the sulfonamide group to improve metabolic stability .
Q. What strategies can optimize the compound’s selectivity for a target enzyme over structurally related isoforms?
- Methodological Answer : Employ structure-based drug design:
- Molecular Docking : Use X-ray or cryo-EM structures of the target enzyme to identify key binding residues.
- SAR Analysis : Synthesize derivatives with modifications to the 2-methylphenoxy group (e.g., halogenation or methoxy substitution) and test inhibition against isoform panels.
- Free Energy Calculations : MM-PBSA/GBSA to predict binding affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
